N4-phenylethoxycytidine-5'-triphosphate
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Overview
Description
N4-phenylethoxycytidine-5’-triphosphate is a synthetic organic compound that has garnered attention in the fields of pharmacology and biochemistry. It is a modified nucleotide, specifically a cytidine analog, where the cytidine base is substituted with a phenylethoxy group at the N4 position. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-phenylethoxycytidine-5’-triphosphate typically involves multiple steps, starting from the base cytidine. The phenylethoxy group is introduced at the N4 position through a series of chemical reactions, including protection and deprotection steps to ensure selective modification. The triphosphate group is then added using phosphorylating agents under controlled conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for N4-phenylethoxycytidine-5’-triphosphate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: N4-phenylethoxycytidine-5’-triphosphate can undergo various chemical reactions, including:
Oxidation: The phenylethoxy group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to modify the phenylethoxy group or the cytidine base.
Substitution: The phenylethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylethoxy derivatives with different oxidation states, while substitution reactions can produce a wide range of modified nucleotides .
Scientific Research Applications
N4-phenylethoxycytidine-5’-triphosphate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: The compound is employed in studies of nucleotide metabolism and enzyme interactions.
Medicine: It serves as a potential therapeutic agent in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of diagnostic reagents and molecular biology tools.
Mechanism of Action
The mechanism of action of N4-phenylethoxycytidine-5’-triphosphate involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The phenylethoxy group at the N4 position alters the compound’s interaction with enzymes and other molecular targets, affecting processes such as DNA replication and transcription. This unique modification allows the compound to act as an inhibitor or modulator of specific biochemical pathways .
Comparison with Similar Compounds
- N4-ethoxycytidine-5’-triphosphate
- N4-methoxycytidine-5’-triphosphate
- N4-butoxycytidine-5’-triphosphate
Comparison: N4-phenylethoxycytidine-5’-triphosphate is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and biological properties compared to other N4-substituted cytidine analogs. This modification enhances its stability and specificity in biochemical assays, making it a valuable tool in research and therapeutic applications .
Properties
Molecular Formula |
C17H24N3O15P3 |
---|---|
Molecular Weight |
603.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(2-phenylethoxyamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H24N3O15P3/c21-14-12(10-32-37(27,28)35-38(29,30)34-36(24,25)26)33-16(15(14)22)20-8-6-13(18-17(20)23)19-31-9-7-11-4-2-1-3-5-11/h1-6,8,12,14-16,21-22H,7,9-10H2,(H,27,28)(H,29,30)(H,18,19,23)(H2,24,25,26)/t12-,14-,15-,16-/m1/s1 |
InChI Key |
WREOTYWODABZMH-DTZQCDIJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCONC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCONC2=NC(=O)N(C=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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